molecular formula C13H12BrNO4 B13705076 Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13705076
M. Wt: 326.14 g/mol
InChI Key: WMTQUJPOFSZCSS-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, making it a unique and valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. Catalysts such as copper(I) or ruthenium(II) are often used to facilitate this reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • 4-Bromo-5-(4-methoxyphenyl)isoxazole

Uniqueness

Ethyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique structure can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 5-(3-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-11(19-15-10)8-5-4-6-9(14)12(8)17-2/h4-7H,3H2,1-2H3

InChI Key

WMTQUJPOFSZCSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C(=CC=C2)Br)OC

Origin of Product

United States

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